N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19788782
InChI: InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-4-10(7-14)6-13(3)9(2)15/h8,10H,4-7,12H2,1-3H3
SMILES:
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol

N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide

CAS No.:

Cat. No.: VC19788782

Molecular Formula: C11H21N3O2

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide -

Specification

Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
IUPAC Name N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide
Standard InChI InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-4-10(7-14)6-13(3)9(2)15/h8,10H,4-7,12H2,1-3H3
Standard InChI Key KHAWJMSMWOOFQO-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)N1CCC(C1)CN(C)C(=O)C)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.28 g/mol. Its structure comprises a pyrrolidine ring substituted with a 2-aminopropanoyl group at the 1-position and an N-methylacetamide side chain at the 3-methyl position (Figure 1). The pyrrolidine ring introduces conformational rigidity, while the acetamide moiety enhances solubility and hydrogen-bonding capacity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O₂
Molecular Weight210.28 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
LogP (Octanol-Water)Estimated 0.8–1.2

Synthesis and Optimization

Key Synthetic Steps

The synthesis involves three stages:

  • Pyrrolidine Functionalization: The pyrrolidine ring is alkylated at the 3-position using bromoacetamide derivatives under basic conditions.

  • Aminopropanoyl Introduction: A 2-aminopropanoyl group is coupled to the pyrrolidine nitrogen via carbodiimide-mediated amide bond formation.

  • N-Methylation: The acetamide nitrogen is methylated using methyl iodide in the presence of a base like sodium hydride .

Reaction yields are optimized by controlling solvent polarity (e.g., DMF or THF) and temperature (60–80°C). Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural fidelity, with characteristic peaks at δ 2.1 ppm (N-methyl group) and δ 3.4–3.7 ppm (pyrrolidine protons).

Comparative Analysis with Structural Analogs

Table 2: Therapeutic Applications of Related Compounds

Compound ClassBiological TargetActivityPatent Reference
Heterocyclic UreasBacterial PBPsAntibacterial
Benzofuranyl Acetamidesμ-Opioid ReceptorsAnalgesic
OX2R ModulatorsOrexin ReceptorsNeuroregulatory

Stability and Reactivity

Degradation Pathways

The compound undergoes hydrolysis under acidic conditions, cleaving the amide bond to yield pyrrolidine-3-ylmethylamine and acetic acid derivatives. Oxidative degradation at the pyrrolidine ring’s tertiary amine is mitigated by storing the compound in inert atmospheres below 25°C.

Synthetic Byproducts

Common impurities include:

  • N-Methylpyrrolidine: Resulting from over-alkylation during the N-methylation step .

  • Unreacted 2-Aminopropanoyl Precursor: Detectable via HPLC retention times of 8.2–8.5 minutes.

Future Directions

In Vitro Testing Priorities

  • Antimicrobial Assays: Minimum inhibitory concentration (MIC) studies against ESKAPE pathogens.

  • Receptor Binding Assays: Screening for affinity at opioid, orexin, and dopamine receptors.

Structural Modifications

  • Enhanced Bioavailability: Introducing polar groups (e.g., hydroxyls) to improve water solubility.

  • Metabolic Stability: Fluorination of the pyrrolidine ring to retard hepatic clearance.

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